molecular formula C8H15N5O B1464945 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide CAS No. 1249994-21-5

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B1464945
CAS No.: 1249994-21-5
M. Wt: 197.24 g/mol
InChI Key: QJMWHOWOPZQSKX-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide is a compound that belongs to the class of 1,2,3-triazoles. This class of compounds is known for its diverse applications in medicinal chemistry, materials science, and chemical biology. The unique structure of 1,2,3-triazoles allows them to participate in a variety of chemical reactions, making them valuable in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5O/c1-6(2)10-8(14)5-13-4-7(3-9)11-12-13/h4,6H,3,5,9H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWHOWOPZQSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 3
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 4
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide

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